Encainide

Cardiac Electrophysiology Ventricular Arrhythmia Drug Efficacy

Encainide is a Class Ic sodium channel antagonist with exceptionally slow dissociation kinetics (>20 s), making it the definitive positive control for proarrhythmic liability assays (CiPA, hERG, patch-clamp). Withdrawn after the CAST trial, it is now strictly a research tool uniquely suited for structure-activity studies on voltage-gated Naᵥ channels and as a CYP2D6 polymorphic probe due to its two potent, genetically-driven active metabolites (ODE, 3MODE). Procure encainide to validate preclinical cardiac safety platforms and ensure your assay detects the proarrhythmic risk that led to its clinical discontinuation.

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
CAS No. 66778-36-7
Cat. No. B1671269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncainide
CAS66778-36-7
SynonymsEncainide
Encainide Hydrochloride
Encainide Hydrochloride, (+-)-Isomer
Encainide, (+)-Isomer
Encainide, (-)-Isomer
Enkaid
MJ 9067
MJ-9067
MJ9067
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25)
InChIKeyPJWPNDMDCLXCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.01e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Encainide (CAS 66778-36-7): A Potent Class Ic Antiarrhythmic for Cardiac Electrophysiology Research and Comparative Pharmacology


Encainide is a synthetic Class Ic antiarrhythmic agent that functions as a potent sodium channel antagonist [1]. Its primary mechanism involves markedly slowing myocardial and His-Purkinje conduction by dissociating slowly from blocked, repolarized sodium channels, with a recovery time constant exceeding 20 seconds [2]. While once used clinically under the trade name Enkaid, its use was discontinued after the Cardiac Arrhythmia Suppression Trial (CAST) demonstrated a significant increase in arrhythmic death in post-myocardial infarction patients [3]. Consequently, its current relevance is strictly confined to research applications, serving as a key reference compound for studying the structure-activity relationships, electrophysiology, and proarrhythmic potential of sodium channel blockers [4].

Why Encainide Cannot Be Assumed Interchangeable with Flecainide or Propafenone in Research


Although encainide, flecainide, and propafenone are all categorized as Class Ic antiarrhythmic agents and share similar clinical electrophysiological effects, their distinct pharmacokinetic and pharmacodynamic profiles preclude interchangeable use in rigorous scientific investigations [1]. Encainide is unique in its extensive, genetically-determined hepatic metabolism to two potent and long-lived active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (3MODE), which largely drive its in vivo antiarrhythmic activity [2]. This contrasts sharply with flecainide, which lacks active metabolites and relies primarily on renal clearance [3]. Furthermore, while propafenone possesses significant beta-adrenoceptor blocking activity, encainide and flecainide are essentially pure sodium channel blockers, a fundamental mechanistic difference that can confound experimental outcomes [4].

Quantitative Comparative Evidence for Encainide Selection in Research


Comparative Efficacy: Meta-Analysis of Ventricular Ectopic Suppression

A meta-analysis of 97 published studies involving 2,989 patient-treatment trials found that encainide demonstrated an 80% estimated response rate (≥80% suppression of ventricular ectopic depolarizations), which is numerically superior to the 79% response rate for flecainide and 74% for propafenone [1]. While not a statistically significant difference between the top agents, this data positions encainide as a reference standard for high potency within the class. Notably, the analysis confirmed that Class IC drugs as a group were significantly more effective than Class IB and II drugs (p < 0.05), and also more effective than Class IA drugs (p < 0.05) with the exception of lorcainide and moricizine [1].

Cardiac Electrophysiology Ventricular Arrhythmia Drug Efficacy

Bioavailability Variability: A Distinguishing Pharmacokinetic Feature

The oral bioavailability of encainide is highly variable, ranging from 7% to 82%, which is a direct consequence of its extensive first-pass metabolism and genetic polymorphism in CYP2D6 [1]. In contrast, flecainide exhibits a consistently high oral bioavailability of 90% to 95% with minimal first-pass metabolism [1]. This stark difference makes encainide a valuable tool for investigating the impact of genetic variability on drug disposition and response, whereas flecainide provides a more predictable pharmacokinetic profile.

Pharmacokinetics Drug Metabolism CYP2D6 Polymorphism

Key Differentiation: Dependence on Active Metabolites for In Vivo Activity

Encainide's in vivo antiarrhythmic effect is largely driven by its two active metabolites, O-desmethyl encainide (ODE) and 3-methoxy-O-desmethyl encainide (3MODE), which are more potent and have longer half-lives than the parent compound [1]. In a direct clinical study, ODE was found to be the more potent metabolite, increasing the QRS duration by 9.2 ± 1.6% compared to an increase of 0.5% per 100 ng/ml for 3MODE [2]. This stands in contrast to flecainide and propafenone, where the parent drugs are the primary active moieties [3]. This metabolic profile makes encainide a unique tool for studying pro-drug activation and the disconnect between plasma concentration and pharmacologic effect.

Drug Metabolism Active Metabolites Pharmacodynamics

CAST Trial: A Definitive Proarrhythmic Safety Signal

The Cardiac Arrhythmia Suppression Trial (CAST) provided a stark, quantitative differentiation in safety. In this placebo-controlled study of post-myocardial infarction patients with asymptomatic ventricular arrhythmias, encainide and flecainide treatment was associated with a 3.6-fold increase in arrhythmic death compared to placebo [1]. Specifically, sudden death or nonfatal cardiac arrest occurred in 5.7% (24/418) of patients on encainide versus only 1.7% (7/416) on placebo [2]. This unequivocal finding led to the global market withdrawal of encainide and permanently changed the development and prescribing of all antiarrhythmic drugs [3].

Drug Safety Proarrhythmia Cardiotoxicity

Validated Research Applications for Encainide: Beyond Clinical Use


Cardiac Safety Pharmacology: Positive Control for Proarrhythmic Liability

Encainide is an essential positive control in preclinical cardiac safety studies, particularly in the context of the Comprehensive in vitro Proarrhythmia Assay (CiPA) or similar panels. Its well-documented, CAST-proven potential to cause lethal arrhythmias in specific patient populations makes it a benchmark for evaluating the proarrhythmic risk of novel drug candidates [1]. Researchers can use encainide to validate their in vitro (e.g., hERG, sodium channel) and in vivo (e.g., ECG in animal models) assay systems, ensuring they are sensitive enough to detect a known high-risk compound.

Pharmacogenomics and Drug Metabolism Research: A Model CYP2D6 Substrate

Due to its extensive and variable metabolism by CYP2D6, encainide serves as an excellent probe substrate for studying genetic polymorphisms in drug metabolism [1]. Its activity is driven by active metabolites, making it a far more complex and informative model than simpler substrates. Procurement of encainide enables studies on the impact of CYP2D6 phenotype on pharmacokinetics, pharmacodynamics, and the efficacy/toxicity balance, providing insights applicable to a wide range of other drugs metabolized by this pathway [2].

Cardiac Electrophysiology: Mechanism of Sodium Channel Blockade

Encainide is a potent sodium channel blocker with a very slow dissociation time constant (>20 seconds) from the inactivated state [1]. This characteristic makes it a valuable research tool for probing the structure and function of voltage-gated sodium channels in cardiomyocytes. Its use in patch-clamp electrophysiology studies allows for a detailed comparison of state-dependent block kinetics with other Class I antiarrhythmics like flecainide or lidocaine, advancing the fundamental understanding of cardiac excitability [2].

Method Development and Validation in Bioanalytical Chemistry

The complex pharmacokinetic profile of encainide—involving a parent drug with low and variable bioavailability and two potent, longer-lived metabolites—makes it a challenging and ideal candidate for developing and validating bioanalytical methods (e.g., LC-MS/MS) [1]. Its procurement supports research aimed at creating robust assays for the simultaneous quantification of a parent drug and its active metabolites in biological matrices, a common but difficult task in drug development [2].

Technical Documentation Hub

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